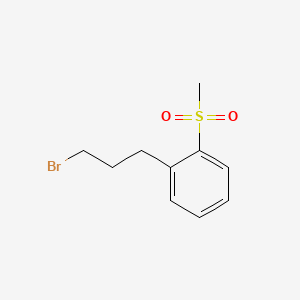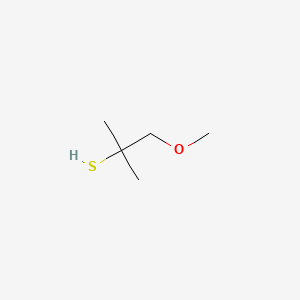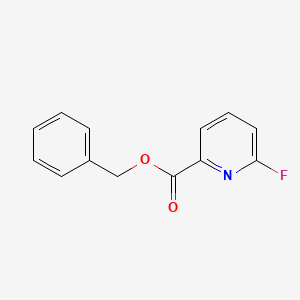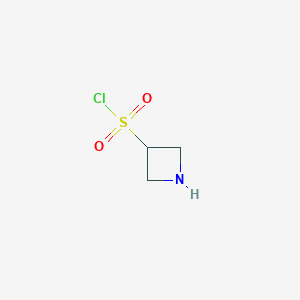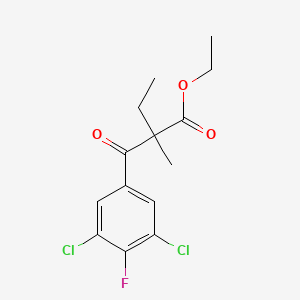
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is an organic compound with a complex structure, characterized by the presence of dichloro, fluorobenzoyl, and ethyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dichloro-4-fluorobenzoyl chloride with ethyl 2-methylbutanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-4-fluorobenzoyl chloride
- 3,5-Dichloro-4-fluorobenzoyl fluoride
- Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylpropanoate
Uniqueness
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H15Cl2FO3 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C14H15Cl2FO3/c1-4-14(3,13(19)20-5-2)12(18)8-6-9(15)11(17)10(16)7-8/h6-7H,4-5H2,1-3H3 |
InChIキー |
BAYWMAJXXFAIBW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(=O)C1=CC(=C(C(=C1)Cl)F)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)
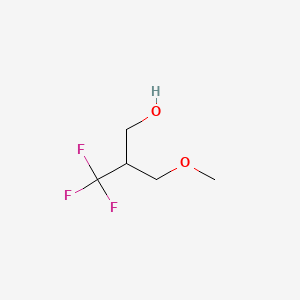
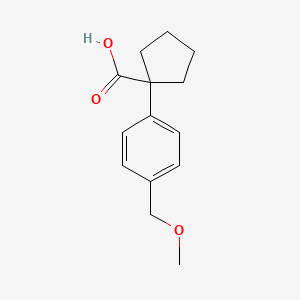
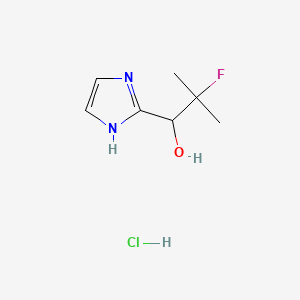
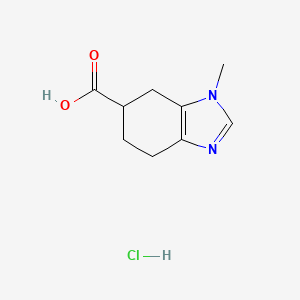
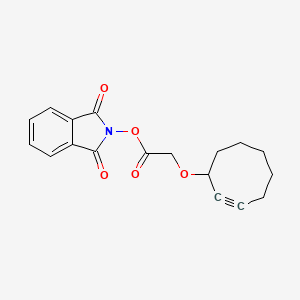
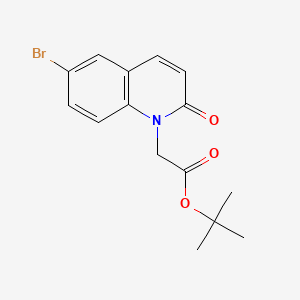
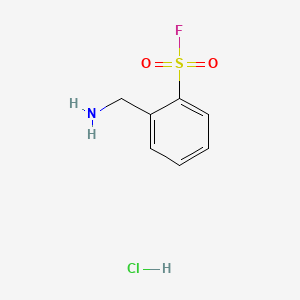
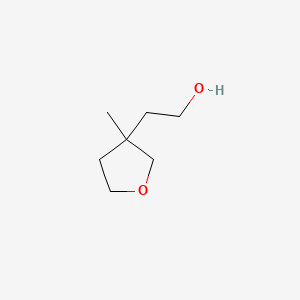
![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
